(Pentan-2-yl)(pentyl)amine
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Overview
Description
(Pentan-2-yl)(pentyl)amine: is an organic compound with the molecular formula C10H23N. It is a secondary amine, characterized by the presence of a nitrogen atom bonded to two alkyl groups: a pentan-2-yl group and a pentyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution: One common method for preparing (Pentan-2-yl)(pentyl)amine involves the nucleophilic substitution of a haloalkane with a primary amine. For example, reacting 2-bromopentane with pentylamine under basic conditions can yield this compound.
Reductive Amination: Another method involves the reductive amination of a ketone. Pentan-2-one can be reacted with pentylamine in the presence of a reducing agent such as sodium cyanoborohydride to form this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes, where the ketone and amine are reacted in the presence of a suitable catalyst and reducing agent under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (Pentan-2-yl)(pentyl)amine can undergo oxidation reactions to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form primary amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated amines or other substituted derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (Pentan-2-yl)(pentyl)amine is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can act as a ligand in catalytic reactions, facilitating various organic transformations.
Biology and Medicine:
Pharmaceuticals: The compound is explored for its potential use in the development of pharmaceutical agents, particularly those targeting neurological pathways.
Biochemical Research: It is used in studies involving amine metabolism and enzyme interactions.
Industry:
Chemical Manufacturing: this compound is used in the production of specialty chemicals and materials.
Agriculture: It is investigated for its potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which (Pentan-2-yl)(pentyl)amine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrogen atom in the amine group can form hydrogen bonds or coordinate with metal ions, influencing biochemical pathways. The compound can modulate enzyme activity or receptor binding, leading to various biological effects.
Comparison with Similar Compounds
- (Pentan-2-yl)(butyl)amine
- (Pentan-2-yl)(hexyl)amine
- (Butan-2-yl)(pentyl)amine
Comparison:
- Structural Differences: The length and branching of the alkyl groups attached to the nitrogen atom can influence the compound’s reactivity and properties.
- Reactivity: (Pentan-2-yl)(pentyl)amine may exhibit different reactivity compared to its analogs due to steric and electronic effects.
- Applications: While similar compounds may have overlapping applications, this compound’s unique structure can make it more suitable for specific reactions or applications.
Properties
IUPAC Name |
N-pentan-2-ylpentan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N/c1-4-6-7-9-11-10(3)8-5-2/h10-11H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGJYFYOVKKNQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(C)CCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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